3-(3,5-Dimethoxyphenyl)-1-[2-(4-propylpiperazin-1-YL)ethyl]urea
Overview
Description
“3-(3,5-Dimethoxyphenyl)-1-[2-(4-propylpiperazin-1-YL)ethyl]urea” is a synthetic organic compound that belongs to the class of ureas. Compounds in this class are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(3,5-Dimethoxyphenyl)-1-[2-(4-propylpiperazin-1-YL)ethyl]urea” typically involves the following steps:
Formation of the Urea Core: This can be achieved by reacting an isocyanate with an amine. For example, 3,5-dimethoxyphenyl isocyanate can be reacted with 2-(4-propylpiperazin-1-yl)ethylamine under controlled conditions.
Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Where the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processing: This method allows for the continuous production of the compound, which can be more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the urea moiety, potentially leading to the formation of amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or reduced urea derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Receptor Binding: Interaction with various biological receptors, making it a candidate for drug development.
Medicine
Therapeutic Agents: Potential use in the treatment of diseases due to its interaction with biological targets.
Diagnostic Tools: Use in imaging or as a marker in diagnostic assays.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: Use in the synthesis of other pharmaceutical compounds.
Mechanism of Action
The mechanism of action of “3-(3,5-Dimethoxyphenyl)-1-[2-(4-propylpiperazin-1-YL)ethyl]urea” involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dimethoxyphenyl)-1-[2-(4-methylpiperazin-1-YL)ethyl]urea
- 3-(3,5-Dimethoxyphenyl)-1-[2-(4-ethylpiperazin-1-YL)ethyl]urea
Uniqueness
- Structural Differences : The presence of the propyl group in the piperazine ring distinguishes it from similar compounds with different alkyl groups.
- Biological Activity : The specific substitution pattern can lead to differences in biological activity and specificity for certain targets.
Properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[2-(4-propylpiperazin-1-yl)ethyl]urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O3/c1-4-6-21-8-10-22(11-9-21)7-5-19-18(23)20-15-12-16(24-2)14-17(13-15)25-3/h12-14H,4-11H2,1-3H3,(H2,19,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDLFZDCAAQMHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)CCNC(=O)NC2=CC(=CC(=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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